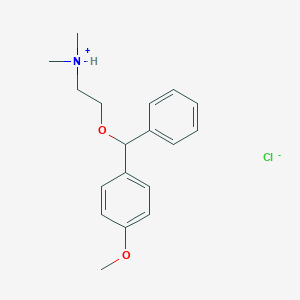
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a phenylbenzyl group, and a dimethylammonium chloride moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride typically involves the reaction of p-methoxybenzyl chloride with dimethylaminoethanol in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization or distillation to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenylbenzyl group can be reduced to form the corresponding alkane.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium acetate (NaOAc).
Major Products Formed
Oxidation: Formation of p-methoxybenzaldehyde or p-methoxybenzoic acid.
Reduction: Formation of p-methoxyphenylmethane.
Substitution: Formation of corresponding hydroxide or acetate derivatives.
Wissenschaftliche Forschungsanwendungen
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Wirkmechanismus
The mechanism of action of 2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is primarily due to the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl dimethyl ammonium chloride
- 4-Methyldiphenhydramine hydrochloride
- N,N-Dimethyl-2-(4-methylphenyl)phenylmethoxyethanamine hydrochloride
Uniqueness
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and better solubility in aqueous solutions.
Biologische Aktivität
2-((p-Methoxy-alpha-phenylbenzyl)oxy)ethyl(dimethyl)ammonium chloride, also known by its CAS number 6027-00-5, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, while also providing a comprehensive overview of the existing literature.
- Molecular Formula : C₁₈H₂₄ClNO
- Molecular Weight : 317.85 g/mol
- Structure : The compound features a dimethylammonium group, which contributes to its cationic nature, and an ether linkage that may influence its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. As a cationic amphiphilic compound, it is hypothesized to disrupt lipid bilayers, leading to alterations in membrane integrity and function. This mechanism is similar to other compounds in its class that induce phospholipidosis by inhibiting lysosomal phospholipase A2 (PLA2), which is critical for lipid metabolism within cells .
Biological Activity Overview
-
Antimicrobial Properties :
- Quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity. They disrupt microbial cell membranes, leading to cell lysis. Studies indicate that similar compounds can effectively reduce bacterial viability in both Gram-positive and Gram-negative strains.
-
Cytotoxic Effects :
- The compound has shown cytotoxic effects in various cell lines. In vitro assays reveal that it can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and mitochondrial dysfunction.
- Phospholipidosis Induction :
Table 1: Summary of Biological Activities
Case Study: Inhibition of PLA2
A study published in PMC highlighted that cationic amphiphilic compounds like this one inhibit lysosomal phospholipase A2 (PLA2), predicting drug-induced phospholipidosis. The research indicated that the compound could serve as a model for screening potential drug toxicity during development phases .
Toxicological Profile
The toxicological effects of this compound have been evaluated in various studies:
- Acute Toxicity : Initial studies suggest low acute toxicity levels; however, chronic exposure may lead to significant cytotoxic effects.
- Genotoxicity : Limited data available; further investigation needed to assess mutagenic potential.
Eigenschaften
CAS-Nummer |
6027-00-5 |
|---|---|
Molekularformel |
C18H24ClNO2 |
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H |
InChI-Schlüssel |
ZLOMYDCFJHNHGM-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
Kanonische SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl |
Synonyme |
2-[(4-Methoxyphenyl)phenylmethoxy]-N,N-dimethylethanamine Hydrochloride; 2-(p-Methoxy-.alpha.-phenylbenzyloxy)-N,N-dimethylethylamine Hydrochloride; Histaphen Hydrochloride; Histaphene-Hydrochloride; Postafen Hydrochloride; Salve Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















